Phthalazine ketone derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalazine ketone derivative 1 is a compound belonging to the phthalazine family, which is known for its significant biological activities and pharmacological properties. Phthalazine derivatives are popular pharmacophores and are the core chemical motifs in many commercially available drugs . These compounds have attracted attention due to their valuable biological activities, including antimicrobial, antitumor, and antiproliferative effects .
Preparation Methods
The preparation of phthalazine ketone derivative 1 involves several synthetic routes and reaction conditions. One common method includes the use of aminoalkyl phthalazinone derivatives and a one-pot reaction with carbon disulfide, anhydrous phosphoric acid, and different benzyl or propargyl bromides . Another approach involves the selective reduction, nitration, bromination, ring enlargement, reduction, Knoevenagel, and acylation reactions . These methods yield the desired phthalazine ketone derivative with high efficiency and purity.
Chemical Reactions Analysis
Phthalazine ketone derivative 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carbon disulfide, anhydrous phosphoric acid, benzyl bromides, and propargyl bromides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with carbon disulfide and anhydrous phosphoric acid yields phthalazinone-dithiocarbamate hybrids .
Scientific Research Applications
Phthalazine ketone derivative 1 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, phthalazine derivatives have shown promising results as anticancer agents, antimicrobial agents, and antihypertensive agents . They are also used in the development of drugs targeting specific molecular pathways, such as vascular endothelial growth factor receptor inhibitors and gamma-aminobutyric acid receptor binders .
Mechanism of Action
The mechanism of action of phthalazine ketone derivative 1 involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit p38MAP kinase, bind to gamma-aminobutyric acid receptors, and inhibit cyclooxygenase-2 . These interactions result in various pharmacological effects, including anti-inflammatory, analgesic, and antiproliferative activities .
Comparison with Similar Compounds
Phthalazine ketone derivative 1 can be compared with other similar compounds, such as phthalazinone-dithiocarbamate hybrids and other phthalazine derivatives . These compounds share similar biological activities but differ in their specific molecular structures and pharmacological properties. For example, phthalazinone-dithiocarbamate hybrids have shown better activity against certain cancer cell lines compared to other phthalazine derivatives . Other similar compounds include azelastin, vatalanib, and hydralazine, which are used as antihistamines, vascular endothelial growth factor receptor inhibitors, and antihypertensive agents, respectively .
Properties
Molecular Formula |
C25H26FN5O4 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
4-[3-[4-[1-(dimethylamino)cyclopropanecarbonyl]piperazine-1-carbonyl]-4-fluorophenoxy]-2H-phthalazin-1-one |
InChI |
InChI=1S/C25H26FN5O4/c1-29(2)25(9-10-25)24(34)31-13-11-30(12-14-31)23(33)19-15-16(7-8-20(19)26)35-22-18-6-4-3-5-17(18)21(32)27-28-22/h3-8,15H,9-14H2,1-2H3,(H,27,32) |
InChI Key |
DZWVGXKLZPKLKS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CC1)C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)OC4=NNC(=O)C5=CC=CC=C54)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.